Sorbic acid

Catalog No.
S543595
CAS No.
110-44-1
M.F
C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
M. Wt
112.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbic acid

CAS Number

110-44-1

Product Name

Sorbic acid

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid

Molecular Formula

C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+

InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N

SMILES

CC=CC=CC(=O)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, soluble in ethanol.
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C
For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.
1.91 mg/mL at 30 °C
Solubility in water, g/100ml at 30 °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)

Synonyms

Acid, Hexadienoic, Acid, Propenylacrylic, Acid, Sorbic, Hexadienoic Acid, Potassium Sorbate, Propenylacrylic Acid, Sodium Sorbate, Sorbate, Potassium, Sorbate, Sodium, Sorbic Acid

Canonical SMILES

CC=CC=CC(=O)O

Isomeric SMILES

C/C=C/C=C/C(=O)O

Description

The exact mass of the compound Sorbic acid is 112.0524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.02 mslightly soluble in water, soluble in ethanol.1.91 mg/ml at 30 °cin water, 1910 mg/l at 30 °cin water, 1560 mg/l at 20 °c (oecd 105 shake-flask method)in water: 0.25% at 30 °c, 3.8% at 100 °cin propylene glycol: 5.5% at 20 °c; in absolute ethanol or methanol: 12.90% at 20 °c; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °c; in glacial acetic acid: 11.5% at 20 °c; in benzene: 2.3%, in dioxane: 11.0% at 20 °c; in carbon tetrachloride: 1.3% at 20 °c; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °c; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °c; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °cvery soluble in etherin fats and oils: 5.5% at 20 °c1.91 mg/ml at 30 °csolubility in water, g/100ml at 30 °c: 0.25 (poor)slightly soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives. It belongs to the ontological category of hexadienoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Here, researchers aim to extend shelf life and reduce foodborne illness risks while maintaining food quality.

Antifungal Properties and Medical Applications

Beyond food preservation, research explores sorbic acid's potential antifungal properties for medical applications. Studies have investigated its effectiveness against pathogenic fungi like Candida albicans, which can cause infections in immunocompromised individuals []. Researchers are also exploring its use in combination with other antifungal drugs to potentially improve treatment efficacy.

Sorbic acid, chemically known as 2,4-hexadienoic acid, has the formula C6H8O2C_6H_8O_2. It features a unique structure with two adjacent double bonds next to a carboxylic acid group, making it a conjugated diene. This structure contributes to its reactivity and functional properties. Sorbic acid is typically a colorless solid that is slightly soluble in water and can sublime readily. It was first isolated in 1859 from the unripe berries of the rowan tree (Sorbus aucuparia), which is reflected in its name .

Sorbic acid's antifungal properties are thought to target mold and yeast cells by disrupting their cell membranes and inhibiting essential enzymes involved in their growth and reproduction. The specific mechanism is still being elucidated, but research suggests it may interfere with the uptake of essential nutrients or disrupt the synthesis of cell wall components.

Data:

  • The FDA has set a maximum permissible intake level of 0-25 mg/kg body weight per day for sorbic acid.

  • Nucleophilic Reactions: Sorbic acid can react with nucleophiles such as sulfite ions and amines. These reactions often occur at position 5 of the molecule, leading to cyclization and the formation of substituted dihydropyridones .
  • Addition Reactions: The compound readily participates in Diels-Alder type addition reactions and can react with halogens (e.g., bromine and chlorine) to form halogenated derivatives .
  • Oxidation: Sorbic acid can be oxidized, producing products like malondialdehyde under specific conditions .

The reactivity of sorbic acid allows for the formation of various derivatives that can be useful in both analytical chemistry and synthetic applications.

Sorbic acid exhibits significant antimicrobial properties, particularly against molds, yeasts, and some bacteria. Its effectiveness as a preservative is optimal at pH levels below 6.5, where it is more active in its undissociated form. Sorbic acid is commonly used in food products to inhibit spoilage and extend shelf life . Additionally, some microorganisms have developed mechanisms to detoxify sorbates through decarboxylation, resulting in compounds like trans-1,3-pentadiene .

Sorbic acid can be synthesized through several methods:

  • Condensation Reaction: The traditional method involves the condensation of malonic acid with crotonaldehyde .
  • Commercial Production: The most common industrial route involves the reaction of crotonaldehyde with ketene .
  • Alternative Methods: Sorbic acid can also be prepared from isomeric hexadienoic acids via nickel-catalyzed reactions involving allyl chloride and acetylene .

These methods allow for the efficient production of sorbic acid on a large scale.

Sorbic acid has diverse applications:

  • Food Preservation: It is primarily used as a food preservative to prevent mold and yeast growth in various products such as cheese, baked goods, and beverages .
  • Cosmetics and Pharmaceuticals: Sorbic acid is also found in cosmetic products and some pharmaceuticals due to its antimicrobial properties.
  • Industrial Uses: Beyond food applications, it serves as an additive for cold rubber and as an intermediate in the production of plasticizers and lubricants .

Research has shown that sorbic acid interacts with several biological molecules:

  • Reactions with Thiols: Low-molecular-weight thiols like cysteine can react with sorbic acid to form 5-substituted 3-hexenoic acids under specific conditions .
  • Potential Mutagenicity: Some studies indicate that reaction products formed from sorbic acid may exhibit mutagenic properties, necessitating further investigation into its safety profile .

These interactions highlight the importance of understanding sorbic acid's behavior in various environments.

Several compounds share structural or functional similarities with sorbic acid. Below are some notable examples:

Compound NameChemical StructureUnique Features
Benzoic AcidC₆H₅COOHUsed primarily as a food preservative; less effective against molds compared to sorbic acid.
Propionic AcidC₂H₅COOHCommonly used as a preservative; effective against molds but has a shorter shelf life than sorbic acid.
Fumaric AcidC₄H₄O₄A dicarboxylic acid; used in food preservation but lacks the broad-spectrum antimicrobial activity of sorbic acid.
Maleic AcidC₄H₄O₄Similar structure but more reactive; used in industrial applications rather than food preservation.

Sorbic acid's unique conjugated diene structure allows for greater reactivity compared to these similar compounds, making it particularly effective as a preservative.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor.
NKRA; Dry Powder
Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C
Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline]
Solid
WHITE CRYSTALLINE POWDER.
White, free-flowing powde

Color/Form

Colorless needles or white powder
Needles from water
Needles form dilute alcohol
White crystalline solid
White crystals or powde

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

112.052429494 g/mol

Monoisotopic Mass

112.052429494 g/mol

Boiling Point

442 °F at 760 mmHg (decomposes) (NTP, 1992)
228 °C with decomposition.

Flash Point

260 °F (NTP, 1992)
127 °C (261 °F) - closed cup
127 °C

Heavy Atom Count

8

Taste

Relatively tasteless
Slightly acidic taste

Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.87 (Air = 1)
Relative vapor density (air = 1): 3.87

Density

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink
1.204 g/cu cm at 19 °C
1.2 g/cm³

LogP

1.33 (LogP)
1.33
log Kow = 1.33

Odor

Relatively odorless
Weak characteristic odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
228 °C

Appearance

Solid powder

Melting Point

274.1 °F (NTP, 1992)
Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator
134.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X045WJ989B

Related CAS

34344-66-6

GHS Hazard Statements

Aggregated GHS information provided by 2274 companies from 36 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 62 of 2274 companies. For more detailed information, please visit ECHA C&L website;
Of the 35 notification(s) provided by 2212 of 2274 companies with hazard statement code(s):;
H315 (88.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Sorbic acid is a colorless powder or needles. It has a weak odor and a slightly acidic taste. It is soluble in water. Sorbic acid occurs naturally in mountain ash berries, rowan berries and magnolia vine berries. USE: Sorbic acid is an important commercial chemical used as a preservative and antimicrobial agent that is added to foods and animal feeds, cosmetics, pharmaceuticals and tobacco. It is also added to the packaging material for food products. EXPOSURE: Workers that use sorbic acid may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of foods and dermal contact with consumer products containing sorbic acid. If sorbic acid is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Use of sorbic acid as a food additive is generally recognized as safe by the U.S. Food and Drug Administration. Skin and eye irritations and allergic reactions have been reported in some people using personal care products containing sorbic acid. No data on additional toxic effects of sorbic acid in humans were available. No toxic effects were observed in laboratory animals fed diets containing moderate-to-high levels of sorbic acid. Tumors were not induced in laboratory animals fed diets containing sorbic acid over their lifetime. Severe stomach irritation, decreased food consumption and body weight, increased abortion, and death were observed in laboratory rabbits given very large oral doses of sorbic acid during pregnancy. Study authors suggest that these effects were due to the antimicrobial effects of sorbic acid in the intestines (killing of natural flora), which led to malnutrition. No evidence for increased abortion or birth defects were observed in laboratory rats given very large oral doses of sorbic acid during pregnancy; however, decreases in maternal body weight and impaired growth and development in offspring were observed. As in the rabbit study, study authors attributed these findings to malnutrition rather than direct toxic effects of sorbic acid. The potential for sorbic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Food Preservatives
The ocular bioavailability of timolol increased in sorbic acid solution due to ion pair formation. Its octanol/water partition coefficient also increased, suggesting the formation of a more lipophilic complex. The concentration of timolol in rabbit aqueous humor was determined after instillation of timolol ophthalmic solution containing sorbic acid. When the molar ratio of sorbic acid to timolol was two or higher, the concentration of timolol in the aqueous humor was higher than with timolol alone. In the presence of sorbic acid the maximal aqueous humor concentration and the area under the curve were more than two-fold higher than those of Timoptol, a timolol maleate ophthalmic solution, and similar in value to TIMOPTIC-XE, a gel-forming ophthalmic solution. To investigate the transcorneal absorption mechanism, in vitro permeation profiles across the intact and de-epithelialyzed cornea were analyzed on the basis of the bilayer diffusion model. The partition coefficient in the epithelium was about twice as high in the presence of sorbic acid than with timolol alone, although the diffusion coefficient in the epithelium did not change. We conclude that the improved ocular bioavailability in the presence of sorbic acid is due to increased partitioning of timolol in the corneal epithelium.

MeSH Pharmacological Classification

Food Preservatives

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992)
0.13 [mmHg]
3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure)
Vapor pressure, Pa at 20 °C:

Pictograms

Irritant

Irritant

Other CAS

110-44-1
22500-92-1
91751-55-2

Absorption Distribution and Excretion

Following oral administration of radiolabelled sorbic acid, ... the total recovery of radioactivity was approx. 100% of the low and high doses. The major route of metabolism of sorbic acid was via expired CO2 with approx. 85% of the admininstered radioactivity being recovered as CO2 within 4-10 hours post administration. From the rate and extent of this metabolism, it may be concluded that sorbic acid is rapidly and quantitatively absorbed in the gastrointestinal tract.

Metabolism Metabolites

Metabolism of sorbic acid in rats is identical to that of normally occurring fatty acids. Under normal conditions of intake, sorbic acid is almost completely oxidized to carbon dioxide and water. Traces (0.1% of dose) may be converted by oxidation to trans,trans-muconic acid.
1,4-Dinitro-2-methylpyrrole, a mutagenic product formed by the interaction of two common food additives, sorbic acid and sodium nitrite, was transformed to 1-nitro-2-methyl-4-aminopyrrole by human fecal mixtures and various intestinal bacterial strains.
Following oral administration of radiolabelled sorbic acid, ... the total recovery of radioactivity was approx. 100% of the low and high doses. The major route of metabolism of sorbic acid was via expired CO2 with approx. 85% of the administered radioactivity being recovered as CO2 within 4-10 hours p.a. From the rate and extent of this metabolism, it may be concluded that sorbic acid is rapidly and quantitatively absorbed in the gastrointestinal tract.

Wikipedia

Sorbic_acid
Morpholine

Drug Warnings

Topical medicaments and cosmetics containing sorbic acid should be avoided. There has been no evidence of flare-ups of eczema from ingestion of foods containing sorbic acid. Therefore, avoiding foods with sorbic acid is unnecessary.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Preservative

Methods of Manufacturing

Trimerization of acetaldehyde and catalytic air oxidation of the resulting hexadienal.
In the presence of salts of divalent transition metals as catalysts, ketene and 2-butenal react at 30-80 °C to give a polymeric ester of 3-hydroxy-4-hexenoic acid with a molecular mass greater than or equal to about 2000. This polyester can be cleaved to give sorbic acid in good yield by either bases or acids (e.g., hydrochloric acid); alternatively, cleavage can be effected by metal-complex catalysts.

General Manufacturing Information

Not Known or Reasonably Ascertainable
2,4-Hexadienoic acid, (2E,4E)-: ACTIVE
Only the undissociated form /of sorbic acid/ has antimicrobial activity.
The trans, trans-isomer is usually obtained and is the commercial product.

Analytic Laboratory Methods

HPLC determination in cosmetics.
Sorbic acid was one of several organic acids determined by HPLC on bare silica.
AOAC Method 971.15. Sorbic Acid in Cheese. Oxidation Method.
AOAC Method 974.10. Sorbic Acid in Dairy Products. Spectrophotometric Method (Applicable to fresh dairy products - cottage, ricotta, and mozzarella cheese, sour cream, and yogurt).
For more Analytic Laboratory Methods (Complete) data for SORBIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

An LC-MS method is described for the determination of urinary sorbic acid (SA), a common food additive, which allows to measure down to 4 ug/L of the compound. The method involves an acidic hydrolysis followed by solid-phase extraction. The method was applied to two volunteers who ingested SA and to 36 individuals with no dietary restriction. The results confirm that a little aliquot of ingested SA is found in urine also in humans. The significant correlation found between urinary levels of SA and trans,trans-muconic acid (MA) seems to indicate that the measurement of SA in urine could allow to estimate the amount of MA excreted following a dietary intake of SA and, consequently, to enhance the specificity of MA as a biomarker of benzene exposure. A point of clarification in future studies will be the actual chemical form of SA excreted, since our results clearly demonstrate that without hydrolysis only a very little amount of SA can be found even in subjects heavily exposed to SA.
Sorbic acid (SA: CH(3)-CH=CH-CH=CH-COOH) is one of the widely used food preservatives, although there have been some reports of its toxic activity, for example, on DNA and skin cells. In order to examine the effects of SA on mammalian tissues, we have developed a highly sensitive analytical method using LC/MS/MS with positive and negative ion mode electrospray ionization (ESI). In a previous study, we found that a nonacidic eluent offers better ionization efficiency than acids or their ammoniun salts. However, optimal results could not be obtained because the anion form of SA is poorly retained on a conventional reversed phase column. To resolve this problem, we chose a new type of column and used high-resolution mass spectrometry and positive ion mode analysis. There have only been a few reports using these methods in the positive mode, for example derivatized SA, because acid compounds such as SA are usually used in the negative ion mode. However, a new type of low-carbon-content and polar-endcapped C18 phase column was developed for better separation of SA from the matrix. High-resolution selected reaction monitoring (SRM) gave the best signal to noise ratio in normal-resolution SRM. In the positive ion mode, the CH(3)OH-0.05% HCOOH/0.1% CH(3)COOH eluent system yielded the best ionization efficiency. We propose a highly sensitive and simple analysis using a two-ion-mode ESI SRM method. Such systems should allow quantification of the amount of SA in or around the cells, without the need for pretreatment such as solid phase extraction.
GC-MS determination in urine

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Non Combustible Solids.
Should be stored at temps below 40 °C.

Interactions

The fungicidal activity of sorbic acid against Saccharomyces cerevisiae was enhanced 64-fold in combination with half-minimum fungicidal concentration of polygodial. This synergistic activity of polygodial presumably comes from its ability to inhibit the plasma membrane H+-ATPase.
Sorbic acid has a system of conjugated double bonds which makes it able to undergo nucleophilic addition reactions with certain functions. The interactions between sorbic acid and amine functions present in the endogenous constituents of food were quantified. The formation of new products was demonstrated and the underlying mechanisms studied using ethyl sorbate and various amines. HPLC, GC, GC-SM and NMR analyses of the reaction mixtures enabled the products to be isolated and identified. The addition reactions led, at 20 degrees C, to linear monoadducts and, at 50 degrees C and 80 degrees C, to cyclic derivatives resulting from double addition.
Sorbic acid (E200) and its salts (potassium and calcium sorbate: E202 and E203) are allowed for use as preservatives in numerous processed foods. Sorbic acid had a conjugated system of double bonds which makes it susceptible to nucleophilic attack, sometimes giving mutagenic products. Under conditions typical of food processing (50-80 degrees C), we analyzed the cyclic derivatives resulting from a double addition reaction between sorbic acid and various amines. Mutagenesis studies, involving Ames' test and genotoxicity studies with HeLa cells and plasmid DNA, showed that none of the products studied presented either mutagenic or genotoxic activities.
The objective of this study was to investigate the occurrence of sublethal injury after the pulsed-electric-field (PEF) treatment of two yeasts, Dekkera bruxellensis and Saccharomyces cerevisiae, as well as the relation of sublethal injury to the inactivating effect of the combination of PEF and sorbic acid. PEF caused sublethal injury in both yeasts: more than 90% of surviving D. bruxellensis cells and 99% of surviving S. cerevisiae cells were sublethally injured after 50 pulses at 12 kV/cm in buffer at pHs of both 7.0 and 4.0. The proportion of sublethally injured cells reached a maximum after 50 pulses at 12.0 kV/cm (S. cerevisiae) or 16.5 kV/cm (D. bruxellensis), and it kept constant or progressively decreased at greater electric field strengths and with longer PEF treatments. Sublethally PEF-injured cells showed sensitivity to the presence of sorbic acid at a concentration of 2,000 ppm. A synergistic inactivating effect of the combination of PEF and sorbic acid was observed. Survivors of the PEF treatment were progressively inactivated in the presence of 2,000 ppm of sorbic acid at pH 3.8, with the combined treatments achieving more than log10 5 cycles of dead cells under the conditions investigated. This study has demonstrated the occurrence of sublethal injury after exposure to PEF, so yeast inactivation by PEF is not an all-or-nothing event. The combination of PEF and sorbic acid has proven to be an effective method to achieve a higher level of yeast inactivation. ...
For more Interactions (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Yin H. [Simultaneous determination of 6 kinds of food additives in drink by HPLC-MS/MS]. Wei Sheng Yan Jiu. 2017 Nov;46(6):971-980. Chinese. PubMed PMID: 29903209.
2: Islam A, Jeon D, Ra J, Shin J, Kim TY, Lee Y. Transformation of microcystin-LR and olefinic compounds by ferrate(VI): Oxidative cleavage of olefinic double bonds as the primary reaction pathway. Water Res. 2018 May 9;141:268-278. doi: 10.1016/j.watres.2018.05.009. [Epub ahead of print] PubMed PMID: 29800835.
3: Muck RE, Nadeau EMG, McAllister TA, Contreras-Govea FE, Santos MC, Kung L Jr. Silage review: Recent advances and future uses of silage additives. J Dairy Sci. 2018 May;101(5):3980-4000. doi: 10.3168/jds.2017-13839. Review. PubMed PMID: 29685273.
4: Kim DB, Jang GJ, Yoo M, Lee G, Yun SS, Lim HS, Kim M, Lee S. Sorbic, benzoic and propionic acids in fishery products: a survey of the South Korean market. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar 20:1-7. doi: 10.1080/19440049.2018.1447692. [Epub ahead of print] PubMed PMID: 29509066.
5: Kaufmann A, Widmer M, Maden K, Butcher P, Walker S. Analysis of a variety of inorganic and organic additives in food products by ion-pairing liquid chromatography coupled to high-resolution mass spectrometry. Anal Bioanal Chem. 2018 Mar 5. doi: 10.1007/s00216-018-0904-2. [Epub ahead of print] PubMed PMID: 29504081.
6: Gao X, Tang J, Liu H, Liu L, Kang L, Chen W. Structure-activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. J Enzyme Inhib Med Chem. 2018 Dec;33(1):519-524. doi: 10.1080/14756366.2018.1436053. PubMed PMID: 29447012.
7: Pan Y, Garg S, Waite TD, Yang X. Copper Inhibition of Triplet-Induced Reactions Involving Natural Organic Matter. Environ Sci Technol. 2018 Mar 6;52(5):2742-2750. doi: 10.1021/acs.est.7b05655. Epub 2018 Feb 21. PubMed PMID: 29425033.
8: Benito Á, Calderón F, Benito S. Schizosaccharomyces pombe Isolation Protocol. Methods Mol Biol. 2018;1721:227-234. doi: 10.1007/978-1-4939-7546-4_20. PubMed PMID: 29423861.
9: Loong C, Tsen SY, Ho XL, Raman MFB, Loke WM. Common food antimicrobials: effects on cellular inflammation and oxidative damage and their estimated occurrence in Singapore. Asia Pac J Clin Nutr. 2018;27(1):113-120. doi: 10.6133/apjcn.032017.24. PubMed PMID: 29222888.
10: Rosati MV, Sancini A, Tomei F, Sacco C, Traversini V, De Vita A, De Cesare DP, Giammichele G, De Marco F, Pagliara F, Massoni F, Ricci L, Tomei G, Ricci S. Correlation between benzene and testosterone in workers exposed to urban pollution. Clin Ter. 2017 Nov-Dec;168(6):e380-e387. doi: 10.7417/T.2017.2038. PubMed PMID: 29209688.
11: Vidal A, Sanchis V, Ramos AJ, Marín S. Stability of DON and DON-3-glucoside during baking as affected by the presence of food additives. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar;35(3):529-537. doi: 10.1080/19440049.2017.1401741. Epub 2017 Dec 1. PubMed PMID: 29111888.
12: Chen HH, Xu XL, Shang Y, Jiang JG. Comparative toxic effects of butylparaben sodium, sodium diacetate and potassium sorbate to Dunaliella tertiolecta and HL7702 cells. Food Funct. 2017 Dec 13;8(12):4478-4486. doi: 10.1039/c7fo01102d. PubMed PMID: 29090701.
13: Song G, Jiang X, Chen W, Peng Y, Lu F, Wang Q. [Construction and optimization of microbial cell factories for producing cis, cis-muconic acid]. Sheng Wu Gong Cheng Xue Bao. 2016 Sep 25;32(9):1212-1223. doi: 10.13345/j.cjb.150541. Chinese. PubMed PMID: 29022322.
14: Kenechukwu FC, Attama AA, Ibezim EC, Nnamani PO, Umeyor CE, Uronnachi EM, Gugu TH, Momoh MA, Ofokansi KC, Akpa PA. Surface-modified mucoadhesive microgels as a controlled release system for miconazole nitrate to improve localized treatment of vulvovaginal candidiasis. Eur J Pharm Sci. 2018 Jan 1;111:358-375. doi: 10.1016/j.ejps.2017.10.002. Epub 2017 Oct 4. PubMed PMID: 28986195.
15: Tomita K, Sawai J. Preincubation of Escherichia coli ATCC 25922 with NaCl Increases Its Attachment to Lettuce Surfaces Compared with Other Chemicals. Biocontrol Sci. 2017;22(3):137-143. doi: 10.4265/bio.22.137. PubMed PMID: 28954956.
16: Fujiyoshi T, Ikami T, Kikukawa K, Kobayashi M, Takai R, Kozaki D, Yamamoto A. Direct quantitation of the preservatives benzoic and sorbic acid in processed foods using derivative spectrophotometry combined with micro dialysis. Food Chem. 2018 Feb 1;240:386-390. doi: 10.1016/j.foodchem.2017.07.108. Epub 2017 Jul 25. PubMed PMID: 28946287.
17: McNally K, Sams C, Loizou GD, Jones K. Evidence for non-linear metabolism at low benzene exposures? A reanalysis of data. Chem Biol Interact. 2017 Dec 25;278:256-268. doi: 10.1016/j.cbi.2017.09.002. Epub 2017 Sep 9. PubMed PMID: 28899792.
18: Abplanalp W, DeJarnett N, Riggs DW, Conklin DJ, McCracken JP, Srivastava S, Xie Z, Rai S, Bhatnagar A, O'Toole TE. Benzene exposure is associated with cardiovascular disease risk. PLoS One. 2017 Sep 8;12(9):e0183602. doi: 10.1371/journal.pone.0183602. eCollection 2017. PubMed PMID: 28886060; PubMed Central PMCID: PMC5590846.
19: He W, Rahimnejad S, Wang L, Song K, Lu K, Zhang C. Effects of organic acids and essential oils blend on growth, gut microbiota, immune response and disease resistance of Pacific white shrimp (Litopenaeus vannamei) against Vibrio parahaemolyticus. Fish Shellfish Immunol. 2017 Nov;70:164-173. doi: 10.1016/j.fsi.2017.09.007. Epub 2017 Sep 4. PubMed PMID: 28882791.
20: Zhou H, Yan S, Ma J, Lian L, Song W. Development of Novel Chemical Probes for Examining Triplet Natural Organic Matter under Solar Illumination. Environ Sci Technol. 2017 Oct 3;51(19):11066-11074. doi: 10.1021/acs.est.7b02828. Epub 2017 Sep 14. PubMed PMID: 28858500.

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